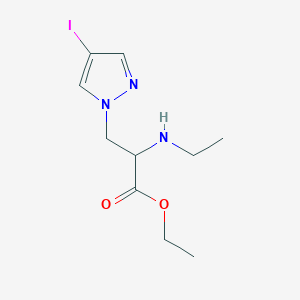
2-(3,4-Dichlorophenoxy)ethane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-(3,4-Dichlorophenoxy)ethane-1-sulfonyl chloride typically involves the reaction of 3,4-dichlorophenol with ethylene sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the sulfonyl chloride group . Industrial production methods often involve large-scale reactions with optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-(3,4-Dichlorophenoxy)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the sulfonyl chloride group acts as an electrophile.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(3,4-Dichlorophenoxy)ethane-1-sulfonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenoxy)ethane-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group can react with nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
2-(3,4-Dichlorophenoxy)ethane-1-sulfonyl chloride can be compared with other similar compounds, such as:
2-(3,4-Dichlorophenoxy)ethyldialkylamines: These compounds have similar structures but different functional groups, leading to distinct reactivity and applications.
Other Sulfonyl Chlorides: Compounds with different aromatic substituents can exhibit varying reactivity and selectivity in chemical reactions.
The uniqueness of this compound lies in its specific combination of reactivity and selectivity, making it valuable for specialized applications .
Properties
Molecular Formula |
C8H7Cl3O3S |
|---|---|
Molecular Weight |
289.6 g/mol |
IUPAC Name |
2-(3,4-dichlorophenoxy)ethanesulfonyl chloride |
InChI |
InChI=1S/C8H7Cl3O3S/c9-7-2-1-6(5-8(7)10)14-3-4-15(11,12)13/h1-2,5H,3-4H2 |
InChI Key |
LEGXYWNFHBNCAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OCCS(=O)(=O)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


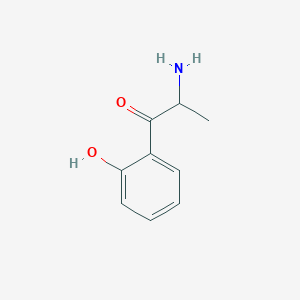



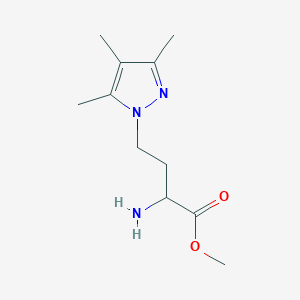

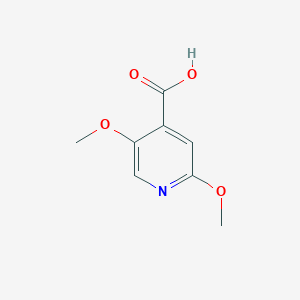
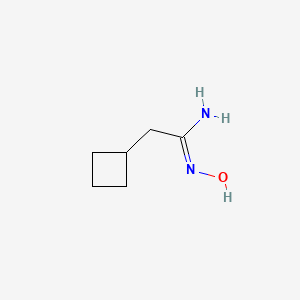

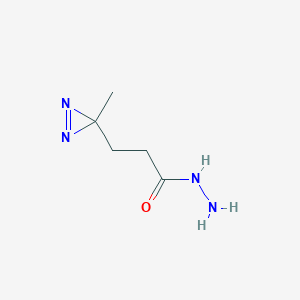


![[2-Methoxy-3-(trifluoromethyl)phenyl]hydrazine](/img/structure/B13617901.png)
